molecular formula C17H28OSi2 B14238228 tert-Butyl(dimethyl){3-[(trimethylsilyl)ethynyl]phenoxy}silane CAS No. 335396-04-8

tert-Butyl(dimethyl){3-[(trimethylsilyl)ethynyl]phenoxy}silane

Cat. No.: B14238228
CAS No.: 335396-04-8
M. Wt: 304.6 g/mol
InChI Key: VZRDUGLVCLKIGK-UHFFFAOYSA-N
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Description

tert-Butyl(dimethyl){3-[(trimethylsilyl)ethynyl]phenoxy}silane is a complex organosilicon compound It is characterized by the presence of a tert-butyl group, dimethylsilyl group, and a phenoxy group substituted with a trimethylsilyl-ethynyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl(dimethyl){3-[(trimethylsilyl)ethynyl]phenoxy}silane typically involves multiple steps. One common method includes the reaction of 3-bromoanisole with trimethylsilylacetylene in the presence of a palladium catalyst to form 3-[(trimethylsilyl)ethynyl]anisole. This intermediate is then subjected to a reaction with tert-butyl(dimethyl)silyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl(dimethyl){3-[(trimethylsilyl)ethynyl]phenoxy}silane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, desilylation of the trimethylsilyl group would yield the corresponding ethynyl derivative.

Scientific Research Applications

tert-Butyl(dimethyl){3-[(trimethylsilyl)ethynyl]phenoxy}silane has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl(dimethyl){3-[(trimethylsilyl)ethynyl]phenoxy}silane involves its ability to undergo various chemical transformations. The molecular targets and pathways depend on the specific application and the functional groups involved. For example, in coupling reactions, the ethynyl group acts as a nucleophile, participating in the formation of new carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl(dimethyl){3-[(trimethylsilyl)ethynyl]phenoxy}silane is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its structural complexity and versatility make it a valuable compound in research and industrial applications.

Properties

CAS No.

335396-04-8

Molecular Formula

C17H28OSi2

Molecular Weight

304.6 g/mol

IUPAC Name

tert-butyl-dimethyl-[3-(2-trimethylsilylethynyl)phenoxy]silane

InChI

InChI=1S/C17H28OSi2/c1-17(2,3)20(7,8)18-16-11-9-10-15(14-16)12-13-19(4,5)6/h9-11,14H,1-8H3

InChI Key

VZRDUGLVCLKIGK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1=CC=CC(=C1)C#C[Si](C)(C)C

Origin of Product

United States

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